1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
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Overview
Description
1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 g/mol . It is also known by other names such as 6-Acetyl-1,4-benzodioxane and 6-Acetyl-1,4-benzodioxan . This compound features a benzodioxane ring system, which is a common structural motif in various biologically active molecules.
Preparation Methods
The synthesis of 1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one typically involves the reaction of 1,4-benzodioxane with acetylating agents under controlled conditions . One common method involves the use of acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an intermediate complex, which then undergoes rearrangement to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH), resulting in the formation of alcohols or other reduced products.
Substitution: The benzodioxane ring system allows for various substitution reactions, including halogenation, nitration, and sulfonation. Common reagents for these reactions include halogens (Cl, Br), nitric acid (HNO), and sulfuric acid (HSO).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one can be compared with other similar compounds such as:
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxane ring system but lacks the acetyl group, resulting in different chemical and biological properties.
6-Acetyl-1,4-benzodioxane: Another name for the same compound, highlighting its structural features.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: These derivatives have been studied for their potential therapeutic applications, particularly in the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(5-methyl-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone |
InChI |
InChI=1S/C11H12O3/c1-7-5-9(8(2)12)6-10-11(7)14-4-3-13-10/h5-6H,3-4H2,1-2H3 |
InChI Key |
RMEBQJYQQNSZBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OCCO2)C(=O)C |
Origin of Product |
United States |
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